molecular formula C18H24FN3O2 B4617375 1-{[1-(3-fluorobenzoyl)-4-piperidinyl]carbonyl}-4-methylpiperazine

1-{[1-(3-fluorobenzoyl)-4-piperidinyl]carbonyl}-4-methylpiperazine

Cat. No. B4617375
M. Wt: 333.4 g/mol
InChI Key: YYKKPICPKJBHPO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 1-{[1-(3-fluorobenzoyl)-4-piperidinyl]carbonyl}-4-methylpiperazine involves various steps, including aromatic nucleophilic substitution and Mannich reactions. A practical synthesis method described for a related compound involves multiple steps, achieving a significant overall yield, indicating the complexity and the required precision in synthesizing such molecules (Hao Jing-shan, 2006).

Molecular Structure Analysis

The molecular structure and conformational stability of compounds structurally related to the target molecule have been extensively studied through methods like DFT, HF, and NMR analyses. Such studies reveal the molecule's stable conformations and the agreement between experimental and theoretical geometries, emphasizing the significance of conformation in the molecule's stability and reactivity (E. Taşal & Mustafa Kumalar, 2012).

Chemical Reactions and Properties

Chemical reactions involving compounds of this class typically include Mannich bases reactions, where the amine component is varied to investigate potential biological activities. These reactions highlight the molecule's capability to undergo transformations, offering insights into its reactivity and potential applications in designing new therapeutic agents (M. Tuğrak et al., 2019).

Physical Properties Analysis

Physical properties such as thermal stability and phase transitions of related compounds are investigated through techniques like TGA and DSC. These studies provide valuable information on the compound's stability under various conditions, which is crucial for storage, handling, and application development (J. Ribet et al., 2005).

Scientific Research Applications

Synthesis and Material Science Applications

  • Synthesis and Mesogenic Studies : The synthesis and crystallographic studies of related piperazine compounds, such as 1,4-Di-4-pyridylpiperazine, have been explored for their mesogenic behaviors and potential applications in materials science (Lin et al., 2007).

  • Nanofiltration Membrane Fabrication : A study on the synthesis of 4-aminobenzoylpiperazine from 4-aminobenzoic acid and its use in fabricating composite nanofiltration membranes demonstrates the relevance of such compounds in material science and engineering (Wang We, 2013).

Chemical Analysis and Modification

  • Electrochemical Fluorination : Research on the electrochemical fluorination of piperazine derivatives, including those with ethyl and methyl substituents, highlights methods for functionalizing piperazine structures for further chemical applications (Abe et al., 2001).

  • Microwave-Assisted Synthesis : The microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties alongside piperazine derivatives points to the versatility of piperazine compounds in synthesizing biologically active molecules (Başoğlu et al., 2013).

properties

IUPAC Name

[1-(3-fluorobenzoyl)piperidin-4-yl]-(4-methylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FN3O2/c1-20-9-11-22(12-10-20)17(23)14-5-7-21(8-6-14)18(24)15-3-2-4-16(19)13-15/h2-4,13-14H,5-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYKKPICPKJBHPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2CCN(CC2)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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